molecular formula C23H18N2O5 B2847104 ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate CAS No. 380434-47-9

ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate

Cat. No.: B2847104
CAS No.: 380434-47-9
M. Wt: 402.406
InChI Key: ITCZCNGYSUILSN-UHFFFAOYSA-N
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Description

Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a benzoate ester, and a cyano group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the cyano group and the benzoate ester. Common reagents used in these reactions include ethyl benzoate, furan-2-carbaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, pressure adjustments, and the use of solvents to dissolve reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate: shares similarities with other benzoate esters and furan derivatives.

    Methyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate: A similar compound with a methyl ester instead of an ethyl ester.

    4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid: The carboxylic acid analog of the compound.

Uniqueness

Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-2-29-23(28)16-9-7-15(8-10-16)21-12-11-18(30-21)13-17(14-24)22(27)25-19-5-3-4-6-20(19)26/h3-13,26H,2H2,1H3,(H,25,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCZCNGYSUILSN-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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